1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-10-11-18(23-13-6-14-27(23,25)26)15-19(16)22-20(24)21-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMLPBKHAVTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea is a synthetic compound characterized by its unique dioxidoisothiazolidin structure, which may confer distinct biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Initial studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.
- Anticancer Properties : It may disrupt cell cycle regulation through interactions with cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
The primary mechanism of action involves the inhibition of specific enzymes that regulate cell growth and metabolism. For instance, it is hypothesized that the dioxidoisothiazolidin moiety interacts with cyclin-dependent kinase 2 (CDK2), disrupting its function and leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a recent study, the compound was administered to mice bearing subcutaneous tumors. The results indicated a tumor growth inhibition (TGI) of approximately 40.5% at a dosage of 15 mg/kg daily. This suggests promising anticancer activity that warrants further investigation.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption characteristics:
- Half-life : Approximately 11.2 hours
- Oral Bioavailability : High at about 87.4%
- Plasma Clearance : Moderate at 22.45 mL/min/kg
These parameters suggest that the compound could be effective in clinical settings with appropriate dosing regimens.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Sulfones are known to improve metabolic stability in drug design.
Substituent Effects :
- The 3-phenylpropyl group is shared between the target compound and Product 14 (), suggesting a preference for lipophilic chains to balance solubility .
- Product 14’s 4-methoxyphenyl group provides electron-donating properties, contrasting with the target’s electron-withdrawing sulfone .
Synthetic Complexity :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
